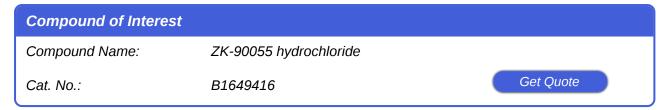


# Application Notes and Protocols: Synthesis of ZK-90055 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**ZK-90055 hydrochloride** is a β2 adrenergic receptor agonist with potential therapeutic applications. This document outlines a plausible multi-step synthesis pathway for **ZK-90055 hydrochloride**, based on established organic chemistry principles and published procedures for analogous compounds. The protocols provided are intended for research and development purposes and should be adapted and optimized by qualified personnel.

# **Proposed Synthesis Pathway**

The proposed synthesis of **ZK-90055 hydrochloride** commences with the commercially available methyl 4-hydroxy-1H-indole-2-carboxylate. The pathway involves a regioselective Friedel-Crafts acylation to introduce the side chain precursor at the C5 position, followed by bromination, reaction with tert-butylamine, and subsequent reduction to yield the final amino alcohol, which is then converted to its hydrochloride salt.



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Caption: Proposed synthesis pathway for ZK-90055 hydrochloride.

# **Experimental Protocols**

# Step 1: Synthesis of Methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-carboxylate

This step involves the Friedel-Crafts acylation of methyl 4-hydroxy-1H-indole-2-carboxylate. The hydroxyl group at C4 directs the acylation to the C5 position.

#### Materials:

Reagent	Molar Mass ( g/mol )	Quantity	Moles (mmol)
Methyl 4-hydroxy-1H- indole-2-carboxylate	191.18	10.0 g	52.3
Chloroacetyl chloride	112.94	7.1 g	62.8
Anhydrous Aluminum Chloride (AlCl <sub>3</sub> )	133.34	10.5 g	78.7
Nitrobenzene	-	100 mL	-
Ice	-	500 g	-
Concentrated Hydrochloric Acid (HCI)	-	50 mL	-
Dichloromethane (DCM)	-	300 mL	-
Saturated Sodium Bicarbonate Solution (NaHCO <sub>3</sub> )	-	100 mL	-
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	-	20 g	-



#### Procedure:

- To a stirred suspension of anhydrous aluminum chloride (10.5 g) in nitrobenzene (100 mL) at 0°C, add chloroacetyl chloride (7.1 g) dropwise.
- After 15 minutes, add methyl 4-hydroxy-1H-indole-2-carboxylate (10.0 g) portion-wise, maintaining the temperature below 5°C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Pour the reaction mixture slowly onto a mixture of crushed ice (500 g) and concentrated HCl (50 mL).
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), then with brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2carboxylate.

Expected Yield: ~60-70%

# Step 2: Synthesis of Methyl 5-(2-(tert-butylamino)acetyl)-4-hydroxy-1H-indole-2-carboxylate

This step involves the nucleophilic substitution of the chloride with tert-butylamine.

Materials:



Reagent	Molar Mass ( g/mol )	Quantity	Moles (mmol)
Methyl 5-(2- chloroacetyl)-4- hydroxy-1H-indole-2- carboxylate	267.67	8.0 g	29.9
tert-Butylamine	73.14	6.6 g	89.7
Tetrahydrofuran (THF), anhydrous	-	150 mL	-
Diethyl Ether	-	200 mL	-
Deionized Water	-	100 mL	-
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	-	15 g	-

#### Procedure:

- Dissolve methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-carboxylate (8.0 g) in anhydrous tetrahydrofuran (150 mL).
- Add tert-butylamine (6.6 g) to the solution and stir the mixture at room temperature for 24 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- The crude product, methyl 5-(2-(tert-butylamino)acetyl)-4-hydroxy-1H-indole-2-carboxylate, can be used in the next step without further purification if TLC shows a single major product.

Expected Yield: ~80-90%



# Step 3: Synthesis of Methyl 5-(2-(tert-butylamino)-1-hydroxyethyl)-4-hydroxy-1H-indole-2-carboxylate (ZK-90055)

This step involves the reduction of the ketone to a secondary alcohol.

#### Materials:

Reagent	Molar Mass ( g/mol )	Quantity	Moles (mmol)
Methyl 5-(2-(tert- butylamino)acetyl)-4- hydroxy-1H-indole-2- carboxylate	304.35	7.0 g	23.0
Sodium Borohydride (NaBH4)	37.83	1.3 g	34.5
Methanol	-	100 mL	-
Saturated Ammonium Chloride Solution (NH <sub>4</sub> Cl)	-	50 mL	-
Ethyl Acetate	-	200 mL	-
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	-	15 g	-

#### Procedure:

- Dissolve the crude product from the previous step (7.0 g) in methanol (100 mL) and cool the solution to 0°C in an ice bath.
- Add sodium borohydride (1.3 g) portion-wise over 30 minutes.
- Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.



- Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
- Purify the product by flash chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain pure ZK-90055.

Expected Yield: ~70-80%

## **Step 4: Preparation of ZK-90055 Hydrochloride**

This is the final salt formation step.

#### Materials:

Reagent	Molar Mass ( g/mol )	Quantity	Moles (mmol)
Methyl 5-(2-(tert- butylamino)-1- hydroxyethyl)-4- hydroxy-1H-indole-2- carboxylate	306.37	5.0 g	16.3
Hydrochloric Acid (2M in Diethyl Ether)	-	~10 mL	~20
Diethyl Ether, anhydrous	-	50 mL	-

#### Procedure:

Dissolve the purified ZK-90055 (5.0 g) in a minimal amount of anhydrous diethyl ether (50 mL).



- While stirring, add a 2M solution of HCl in diethyl ether dropwise until a precipitate is formed and the solution becomes acidic (test with pH paper).
- Continue stirring for 30 minutes at room temperature.
- Collect the precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether.
- Dry the product under vacuum to yield **ZK-90055 hydrochloride** as a solid.

Expected Yield: >95%

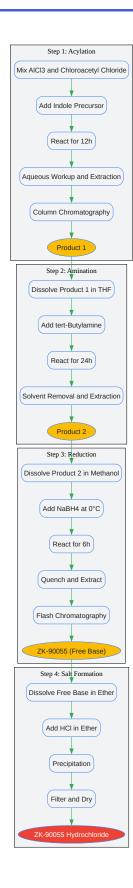
# **Data Summary**



Step	Product Name	Molecular Formula	Molecular Weight ( g/mol )	Typical Yield (%)	Analytical Method
1	Methyl 5-(2- chloroacetyl)- 4-hydroxy- 1H-indole-2- carboxylate	C12H10CINO4	267.67	60-70	TLC, <sup>1</sup> H NMR, MS
2	Methyl 5-(2- (tert- butylamino)a cetyl)-4- hydroxy-1H- indole-2- carboxylate	C16H20N2O4	304.35	80-90	TLC, <sup>1</sup> H NMR, MS
3	Methyl 5-(2- (tert- butylamino)-1 - hydroxyethyl) -4-hydroxy- 1H-indole-2- carboxylate	C16H22N2O4	306.37	70-80	TLC, <sup>1</sup> H NMR, MS
4	ZK-90055 Hydrochloride	C16H23CIN2O	342.82	>95	Melting Point, Elemental Analysis

# **Experimental Workflow Diagram**





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Caption: Detailed experimental workflow for the synthesis of **ZK-90055 hydrochloride**.



## **Disclaimer**

The synthesis pathway and protocols described herein are proposed based on established chemical principles and are for informational and research purposes only. These procedures have not been independently verified. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all necessary safety precautions in place. The user assumes all risk and liability for the use of this information.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of ZK-90055 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649416#zk-90055-hydrochloride-synthesis-pathway]

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